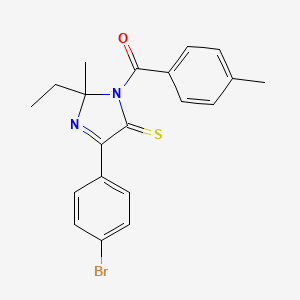![molecular formula C20H16BrClN2OS B3299470 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-88-4](/img/structure/B3299470.png)
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as BCT-100 and is classified as a small molecule inhibitor.
Mécanisme D'action
BCT-100 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of several cellular processes. By inhibiting HSP90, BCT-100 disrupts the function of several signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BCT-100 can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. BCT-100 has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCT-100 in lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in various cellular processes. However, one limitation of using BCT-100 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on BCT-100. One area of interest is the development of BCT-100 derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of BCT-100 in combination with other anti-cancer agents, to determine if it can enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of BCT-100 and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
BCT-100 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer. BCT-100 has also been studied for its potential as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBDLKMMWELQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299389.png)
![N-(3,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299390.png)
![3-(4-Bromophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299397.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299402.png)
![8-Methyl-1-(4-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299403.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299404.png)


![1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299414.png)
![1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299421.png)
![1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299428.png)
![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299430.png)
![8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299447.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299458.png)